(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16013377
InChI: InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11?,13-/m1/s1
SMILES:
Molecular Formula: C13H16ClN5O4
Molecular Weight: 341.75 g/mol

(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

CAS No.:

Cat. No.: VC16013377

Molecular Formula: C13H16ClN5O4

Molecular Weight: 341.75 g/mol

* For research use only. Not for human or veterinary use.

(3R,4R,5R)-3-allyl-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol -

Specification

Molecular Formula C13H16ClN5O4
Molecular Weight 341.75 g/mol
IUPAC Name (3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol
Standard InChI InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11?,13-/m1/s1
Standard InChI Key SCDBSUXKSXWETL-USXOJEKESA-N
Isomeric SMILES C=CC[C@]1([C@@H]([C@H](OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O
Canonical SMILES C=CCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, (3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol, reflects its intricate stereochemistry. Key features include:

  • Purine base: A 2-amino-6-chloro-9H-purine moiety, which differs from natural purines by amino and chloro substituents at positions 2 and 6, respectively .

  • Carbocyclic core: A tetrahydrofuran ring (oxolane) with R-configurations at C3, C4, and C5, ensuring chiral specificity .

  • Substituents: An allyl group at C3 and a hydroxymethyl group at C5, introducing both hydrophobic and hydrophilic regions.

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆ClN₅O₄
Molecular Weight341.75 g/mol
IUPAC Name(3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol
InChI KeySCDBSUXKSXWETL-USXOJEKESA-N
Isomeric SMILESC=CC[C@]1(C@@HO)O

Stereochemical Considerations

The (3R,4R,5R) configuration ensures precise three-dimensional orientation, critical for interactions with biological targets. Chirality at these positions may influence binding affinity to enzymes like purine nucleoside phosphorylase (PNP), as seen in related carbocyclic analogs . The allyl group’s spatial arrangement could modulate membrane permeability, while the hydroxymethyl group enhances solubility .

Synthetic Pathways and Challenges

Analytical Characterization

1H- and 13C-NMR, coupled with 2D COSY and HSQC experiments, would confirm regiochemistry and stereochemistry, as applied to structurally related compounds . Mass spectrometry (HRMS) validates molecular formula consistency.

Biological Activity and Mechanistic Insights

Inferred Pharmacological Profile

As a purine nucleoside analog, this compound may interfere with DNA/RNA synthesis or enzymatic processes like those mediated by PNP . Key hypotheses include:

  • PNP Inhibition: The carbocyclic core and chloro-amino purine base resemble known PNP substrates, suggesting competitive or noncompetitive inhibition . In analogous 5′-norcarbocyclic nucleosides, hydroxyl groups at C2′ and C3′ were essential for inhibitory activity .

  • Antiviral Potential: Chloropurine derivatives often exhibit activity against viral polymerases. For example, 6-chloropurine ribonucleoside analogs inhibit hepatitis C virus replication .

  • Cytotoxicity Mitigation: The absence of a 5′-CH2 group (a 5′-nor modification) may reduce phosphorylation and subsequent incorporation into DNA, lowering toxicity compared to natural nucleosides .

Comparative Analysis with Established Analogs

CompoundTargetActivity (Ki or IC₅₀)Structural Differences
This compoundPNP (hypothesized)Not reportedAllyl, hydroxymethyl
7-Deazahypoxanthine E. coli PNPKi = 0.13 mMDeaza purine, no chloro
Thioguanine DNA synthesisIC₅₀ = 1–10 µMThiol group, no carbocycle

Research Gaps and Future Directions

Priority Investigations

  • Enzyme Assays: Screen against PNP, viral polymerases, and kinases to identify primary targets .

  • Synthetic Optimization: Improve yield and stereoselectivity using modern catalytic asymmetric methods .

  • ADMET Profiling: Assess solubility, metabolic stability, and toxicity in vitro .

Computational Modeling

Molecular docking studies could predict binding modes to PNP’s active site, leveraging crystal structures of bacterial PNPs (e.g., PDB 3PHY) . Free energy calculations (MM-GBSA) may quantify affinity differences between stereoisomers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator